REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]=[C:5]([S:7][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:4][N:3]=1.C(OC=[CH:19][C:20](=O)[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])C.[C:28](O)(=O)C>>[CH2:8]([S:7][C:5]1[N:6]=[C:2]2[N:1]=[CH:28][C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[C:20]([CH3:19])[N:3]2[N:4]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC(=N1)SCC1=CC=CC=C1
|
Name
|
ethyl ethoxymethyleneacetoacetate
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 60 hours
|
Duration
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60 h
|
Type
|
TEMPERATURE
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Details
|
After cooling the volume of the reaction
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Type
|
CUSTOM
|
Details
|
was reduced to approximately one quarter of the original volume by evaporation at reduced pressure
|
Type
|
ADDITION
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Details
|
The resulting residue was poured into water
|
Type
|
CUSTOM
|
Details
|
the solid which separated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)SC1=NN2C(N=CC(=C2C)C(=O)OCC)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.88 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |